1-Acetyl-5,7-dinitroindoline
Overview
Description
1-Acetyl-5,7-dinitroindoline is an organic compound with the molecular formula C10H9N3O5. It is a derivative of indoline, characterized by the presence of acetyl and nitro groups at specific positions on the indoline ring.
Preparation Methods
The synthesis of 1-acetyl-5,7-dinitroindoline typically involves the acylation of 5,7-dinitroindoline. One common method includes the reaction of 5,7-dinitroindoline with an acid chloride in the presence of a Lewis acid such as aluminum trichloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Acetyl-5,7-dinitroindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, facilitated by the electron-withdrawing nitro groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-5,7-dinitroindoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-acetyl-5,7-dinitroindoline involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These interactions can lead to various biochemical effects, depending on the specific molecular pathways involved .
Comparison with Similar Compounds
1-Acetyl-5,7-dinitroindoline can be compared with other similar compounds such as:
1-Acetyl-4-methoxy-5,7-dinitroindoline: This compound has a methoxy group instead of a hydrogen at the 4-position, which affects its reactivity and photolysis efficiency.
1-Acetyl-4,5-methylenedioxy-7-nitroindoline: This compound has a methylenedioxy group, which significantly alters its chemical properties and reactivity under irradiation.
Properties
IUPAC Name |
1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c1-6(14)11-3-2-7-4-8(12(15)16)5-9(10(7)11)13(17)18/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQKPOGPCKAIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337242 | |
Record name | 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62796-78-5 | |
Record name | 1-(5,7-dinitro-2,3-dihydroindol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-5,7-dinitroindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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